molecular formula C13H20N6O4 B12936652 N-(3-Aminopropyl)adenosine CAS No. 34436-52-7

N-(3-Aminopropyl)adenosine

Cat. No.: B12936652
CAS No.: 34436-52-7
M. Wt: 324.34 g/mol
InChI Key: PQJLAZRZUFGWPG-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)adenosine is a chemically modified nucleoside designed for research applications, particularly in the study of purinergic signaling and adenosine receptor (AR) interactions. As a functionalized congener, it features a 3-aminopropyl chain at the N6-position, which serves as a versatile handle for conjugation to other molecules, solid supports, or fluorophores to create targeted molecular probes . Adenosine is a native purine nucleoside that acts as a key signaling molecule by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3AR . These receptors are implicated in a vast range of physiological processes, including the regulation of cardiovascular function, immune responses, and neuronal communication . The A3 adenosine receptor, for instance, is a research target in conditions like cancer, inflammation, and ischemic heart disease, and its activation can confer cardioprotective effects . Modifications at the N6-position of adenosine, such as the introduction of an aminopropyl chain, are a recognized strategy to alter a compound's affinity and selectivity for the different adenosine receptor subtypes . This makes this compound a valuable precursor scaffold in medicinal chemistry for the rational development of receptor-specific agonists, antagonists, and multi-purpose ligands such as fluorescent probes or drug-delivery conjugates . Researchers can utilize this compound to investigate adenosine receptor localization, function, and regulation in various disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34436-52-7

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(3-aminopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H20N6O4/c14-2-1-3-15-11-8-12(17-5-16-11)19(6-18-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,20-22H,1-4,14H2,(H,15,16,17)/t7-,9-,10-,13-/m1/s1

InChI Key

PQJLAZRZUFGWPG-QYVSTXNMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCN

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCN

Origin of Product

United States

Synthetic Methodologies for N 3 Aminopropyl Adenosine and Functional Analogues

Chemical Synthesis Routes

The chemical synthesis of N-(3-Aminopropyl)adenosine and its analogues primarily involves two strategic approaches: the derivatization of the N6 position of the purine (B94841) ring and the formation of a thioether linkage at the 5' position of the ribose sugar.

Derivatization of Adenosine (B11128) at the N6 Position with Aminopropyl Groups

A common and effective method for introducing an aminopropyl group at the N6 position of adenosine involves the nucleophilic aromatic substitution of a suitable precursor, typically 6-chloropurine (B14466) ribonucleoside.

The cornerstone of this synthetic strategy is the displacement of a leaving group, most commonly a chlorine atom, from the C6 position of the purine ring by an aminopropylating agent. The starting material, 6-chloropurine riboside, is readily accessible and serves as a versatile intermediate. nih.govnih.gov

The reaction is typically carried out by heating 6-chloropurine riboside with an excess of 1,3-diaminopropane (B46017) in a suitable solvent, such as n-butanol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. nih.gov The use of a large excess of the diamine helps to minimize the formation of the bis-adenosylated byproduct.

Table 1: Nucleophilic Aromatic Substitution for N6-Substituted Adenosine Derivatives

Starting MaterialReagentBaseSolventConditionsProductYield (%)Reference
6-Chloropurine ribosideSulfoamineTriethylaminen-Butanol120 °C, 24 hN6-(Sulfoalkyl)adenosineNot Specified nih.gov
6-Chloropurine ribosideBenzylamineNot SpecifiedNot SpecifiedNot SpecifiedN6-BenzyladenosineNot Specified nih.gov

To achieve selective N6-alkylation and prevent undesired reactions at the amino group of the aminopropyl side chain, protection/deprotection strategies are often employed. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the primary amine of 1,3-diaminopropane.

The synthesis begins with the mono-Boc protection of 1,3-diaminopropane. This can be achieved by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting N-(3-aminopropyl)carbamic acid tert-butyl ester can then be used in the nucleophilic substitution reaction with 6-chloropurine riboside.

Following the successful coupling to the adenosine core, the Boc protecting group is removed under acidic conditions. A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). rsc.orgresearchgate.net This facile removal regenerates the primary amino group to yield the final product, this compound.

Table 2: Protection and Deprotection of Aminopropyl Moiety

StepSubstrateReagent(s)SolventConditionsProductYield (%)Reference
Protection1,3-Diaminopropane(Boc)₂ODichloromethaneNot SpecifiedN-(3-Aminopropyl)carbamic acid tert-butyl esterNot SpecifiedGeneral Knowledge
DeprotectionN-Boc protected amineTrifluoroacetic acid (TFA)Dichloromethane60 °C, 30 min (microwave)Free amineExcellent researchgate.net
DeprotectionN-Boc protected amineOxalyl chloride, MethanolMethanolRoom Temperature, 1-4 hFree amineup to 90% nih.gov

Synthesis of 5'-S-(3-Aminopropyl)-5'-Thioadenosine (S-Adenosyl-3-thiopropylamine)

An important functional analogue of this compound is 5'-S-(3-Aminopropyl)-5'-thioadenosine, also known as S-adenosyl-3-thiopropylamine. This compound features the aminopropyl moiety linked to the 5' position of the ribose via a thioether bond.

The key step in the synthesis of 5'-S-(3-Aminopropyl)-5'-thioadenosine is the formation of the thioether linkage. This is typically achieved through a nucleophilic substitution reaction where a thiol-containing nucleophile displaces a suitable leaving group at the 5' position of the adenosine molecule.

A common precursor for this reaction is 5'-O-tosyladenosine, where the tosyl group serves as an excellent leaving group. The reaction is carried out with a protected aminothiol, such as N-Boc-3-amino-1-propanethiol, in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the 5'-carbon, displacing the tosylate. Subsequent deprotection of the amino group yields the final product.

A related analogue, 5'-S-(3-aminophenyl)-5'-thioadenosine, can be synthesized using a similar strategy. In this case, 3-aminothiophenol (B145848) is used as the nucleophile. The synthesis often starts from 5'-O-tosyladenosine, which is reacted with a protected form of 3-aminothiophenol or directly with 3-aminothiophenol, followed by appropriate workup. biorxiv.org

An alternative route involves the use of 5'-chloro-5'-deoxyadenosine (B559659) as the electrophile. The synthesis of this precursor can be achieved by treating adenosine with thionyl chloride. nih.gov

Table 3: Synthesis of 5'-S-Substituted-5'-Thioadenosine Analogues

Starting MaterialReagentBaseSolventConditionsProductReference
5'-O-TosyladenosineMethyl 2-mercaptobenzoateNaHDMFNot Specified5'-S-[2-(methoxycarbonyl)phenyl]-5'-thioadenosine biorxiv.org

Generation of Ribose-Modified Aminopropyl Adenosine Derivatives (e.g., 5'-N-(3-aminopropyl)amides)

The modification of the ribose moiety of adenosine, particularly at the 5'-position, is a key strategy for creating functional analogues. The synthesis of 5'-N-(3-aminopropyl)amides of adenosine serves as a prime example of these targeted modifications. These derivatives are often synthesized to explore structure-activity relationships, for instance, as inhibitors of methyltransferases. nih.gov

A common synthetic route involves the use of a protected adenosine building block, such as 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine. This starting material provides a free amino group at the 5'-position, which is poised for acylation to form the desired amide bond. The synthesis can be carried out efficiently using parallel synthesis techniques, which allow for the rapid generation of a library of diverse compounds. nih.govrsc.org

The general procedure involves reacting the 5'-amino adenosine building block with a variety of acyl chlorides or sulfonyl chlorides. To drive the reaction to completion, the amine is often used in a slight excess. The reaction is typically performed in a suitable organic solvent at room temperature for an extended period, for example, 18 hours. Following the reaction, a purification step, such as washing with an aqueous solution of sodium bicarbonate, is employed to remove any unreacted starting material and byproducts. nih.gov This methodology allows for the creation of a wide array of 5'-N-acylated adenosine derivatives.

For instance, the reaction of 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine with a specific acyl chloride, followed by deprotection of the ribose hydroxyl groups, yields the final 5'-N-acyl-5'-deoxyadenosine product. nih.gov This approach has been successfully used to generate libraries of compounds for screening against biological targets like methyltransferases. nih.govrsc.org

Below is an interactive table summarizing a representative synthesis of a ribose-modified aminopropyl adenosine derivative.

StepReactant 1Reactant 2Key ConditionProduct
15′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosineAcyl ChlorideRoom Temperature, 18h5'-N-acyl-5'-deoxy-2',3'-O-isopropylideneadenosine
25'-N-acyl-5'-deoxy-2',3'-O-isopropylideneadenosineAcid (e.g., TFA)Deprotection5'-N-acyl-5'-deoxyadenosine

Enzymatic Synthesis and Biosynthetic Analogues

Nature's own machinery provides a powerful toolkit for the synthesis of this compound and its analogues. Enzymes, particularly aminopropyltransferases, and chemical methods inspired by biosynthetic pathways offer elegant and specific routes to these compounds.

Exploitation of Aminopropyltransferase Activities

Aminopropyltransferases are a class of enzymes that catalyze the transfer of an aminopropyl group from a donor molecule to an acceptor. nih.govresearchgate.net The primary donor of the aminopropyl group in biological systems is decarboxylated S-adenosylmethionine (dcSAM). researchgate.net

These enzymes are central to the biosynthesis of polyamines, which are essential for cell growth and proliferation. researchgate.net Key enzymes in this family include:

Spermidine (B129725) synthase (EC 2.5.1.16): This enzyme transfers an aminopropyl group from dcSAM to putrescine to form spermidine. nih.gov

Spermine (B22157) synthase (EC 2.5.1.22): This enzyme adds a second aminopropyl group from dcSAM to spermidine to generate spermine. nih.govqmul.ac.uk

The catalytic activity of these enzymes can be harnessed for the in vitro synthesis of this compound and related structures. By providing the enzyme with its specific substrates, dcSAM and a suitable amine acceptor, the desired aminopropyl-containing product can be generated. The reaction produces S-methyl-5'-thioadenosine (MTA) as a byproduct. qmul.ac.uk The specificity of these enzymes can be high; for example, mammalian spermine synthase is highly specific for spermidine as the acceptor. qmul.ac.uk The subcellular localization of these enzymes, often found in the nucleus, underscores their critical biological role. nih.govresearchgate.net

Biosynthesis-Inspired Chemical Routes

Drawing inspiration from the enzymatic synthesis of polyamines, chemical methods have been developed to mimic these biological transformations. These biomimetic approaches aim to replicate the function of aminopropyltransferases using chemical reagents and catalysts.

A key aspect of biosynthesis-inspired routes is the development of stable chemical analogues of dcSAM that can act as aminopropyl donors in a non-enzymatic context. These synthetic routes often involve multi-step processes that may include protection and deprotection of functional groups on the adenosine scaffold.

For example, a facile synthesis of 2-[(3-aminopropyl)thio]adenosine 5'-diphosphate has been reported, which, while not a direct synthesis of this compound, illustrates the chemical strategies used to introduce aminopropyl groups into adenosine analogues. nih.gov Such syntheses can involve intermediates like 1,N6-etheno-ADP to activate specific positions on the purine ring for subsequent nucleophilic attack by an aminopropyl-containing reagent. nih.gov These methods provide valuable tools for creating novel adenosine derivatives that can be used to probe biological systems.

Biochemical Pathways and Metabolic Roles of N 3 Aminopropyl Adenosine Analogues

Involvement in Polyamine Biosynthesis Pathways

Polyamine synthesis is a highly regulated anabolic pathway that utilizes amino acids as precursors. The transfer of aminopropyl groups is a central step in converting the diamine putrescine into higher-order polyamines like spermidine (B129725) and spermine (B22157).

The direct donor of the aminopropyl moiety for polyamine synthesis is decarboxylated S-adenosylmethionine (dcSAM). This critical metabolite is synthesized from S-adenosylmethionine (SAM), a versatile molecule involved in numerous cellular reactions, through an irreversible decarboxylation reaction.

This conversion is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), which is a rate-limiting step in the biosynthesis of spermidine and spermine. The resulting molecule, dcSAM, contains an activated aminopropyl group ready for transfer.

The aminopropyl group is then transferred from dcSAM to an acceptor molecule. In the synthesis of spermidine, the acceptor is putrescine, a reaction catalyzed by spermidine synthase. Subsequently, spermine synthase catalyzes the transfer of a second aminopropyl group from dcSAM to spermidine to form spermine. These reactions are summarized in the table below.

EnzymeSubstrate 1Substrate 2Product 1Product 2
Spermidine Synthase PutrescinedcSAMSpermidine5'-Methylthioadenosine (MTA)
Spermine Synthase SpermidinedcSAMSpermine5'-Methylthioadenosine (MTA)

The compound S-(5′-Adenosyl)-3-thiopropylamine is another name for decarboxylated S-Adenosyl-L-methionine (dcSAM) acs.org. It is the essential intermediate in polyamine biosynthesis, serving as the aminopropyl group donor for transferase enzymes like spermidine synthase and spermine synthase .

Interestingly, research has shown that S-(5′-Adenosyl)-3-thiopropylamine can also act as an inhibitor of both spermidine synthase and spermine synthase . This dual functionality highlights its central role in the regulation of the polyamine pathway, where its availability and interaction with the synthases can dictate the rate of polyamine production. It is not considered a bypass product but rather the core intermediate whose concentration and activity are tightly controlled.

The regulation of aminopropyl transfer is multi-faceted, ensuring that the intracellular concentrations of polyamines are maintained within a narrow, optimal range. A primary control point is the synthesis of the aminopropyl donor, dcSAM. The activity of AdoMetDC, the enzyme that produces dcSAM, is subject to feedback regulation by polyamines. High levels of spermidine and spermine can inhibit AdoMetDC activity, thus reducing the production of dcSAM and slowing down further polyamine synthesis.

Furthermore, the aminopropyl transferases themselves, spermidine synthase and spermine synthase, are regulated. The specificity of these enzymes for their respective amine acceptors (putrescine for spermidine synthase and spermidine for spermine synthase) is generally high, preventing the uncontrolled synthesis of polyamine analogues portlandpress.com. While spermidine synthase shows some limited activity with other diamines like cadaverine, its efficiency is significantly lower than with putrescine portlandpress.com. Similarly, spermine synthase is highly specific for spermidine portlandpress.com. This substrate specificity is a key regulatory feature that ensures the precise synthesis of the correct polyamines. The dysregulation of these key enzymes in the polyamine pathway has been linked to metabolic diseases nih.govmdpi.com.

Interconversion with Adenosine (B11128) and its Phosphate (B84403) Derivatives

The structural similarity of N-(3-Aminopropyl)adenosine to adenosine suggests a potential metabolic interplay with the purine (B94841) salvage pathway, a critical process for recycling purine bases and nucleosides to synthesize nucleotides.

Adenosine kinase (ADK) is a key enzyme in the purine salvage pathway that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating both intracellular and extracellular adenosine levels nih.govnovocib.com. This reaction is a crucial step in salvaging adenosine for the synthesis of adenine (B156593) nucleotides nih.gov.

ADK is known to phosphorylate a variety of N-nucleoside and C-nucleoside analogues in addition to its primary substrate, adenosine wikipedia.org. However, there is a lack of direct scientific evidence confirming that this compound serves as a substrate for adenosine kinase. While the enzyme's flexibility suggests a possibility for interaction, the metabolic conversion of this compound to its corresponding phosphate derivative by ADK has not been definitively established.

The purine salvage pathway is a vital metabolic route that allows cells to recycle purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, guanosine, inosine) that are formed during the degradation of DNA and RNA wikipedia.org. This pathway is energetically more efficient than the de novo synthesis of purines. Key enzymes in this pathway include adenosine kinase (ADK) for salvaging adenosine, and adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for salvaging free bases uomustansiriyah.edu.iqresearchgate.net.

Any potential influence of this compound on the purine salvage pathway would likely be indirect. If it were to act as a competitive inhibitor or a poor substrate for adenosine kinase, it could potentially disrupt the normal flux of adenosine through this pathway, leading to altered cellular levels of adenosine and adenine nucleotides.

It is important to distinguish this compound, a structural analogue, from the actual by-product of the aminopropyl transfer reaction, which is 5'-methylthioadenosine (MTA). MTA is processed through a different, highly efficient salvage pathway known as the methionine salvage pathway. This pathway recycles the sulfur and part of the ribose moiety of MTA to regenerate methionine, which can then be converted back into SAM, thus completing the cycle cell-stress.com. This ensures that the components of the crucial SAM molecule are conserved.

Nucleoside Metabolism and Aminopropylated Adenosine Processing

The metabolic pathways governing nucleosides are intricate, involving a series of enzymatic reactions that ensure the proper synthesis, degradation, and recycling of these vital biomolecules. Within this network, the processing of aminopropylated adenosine analogues, such as this compound, is intrinsically linked to the biosynthesis of polyamines. This section delves into the specifics of nucleoside metabolism as it pertains to the processing of these modified adenosine compounds, highlighting the key enzymatic players and metabolic fates.

The central pathway for the formation of aminopropylated adenosine derivatives is the polyamine biosynthetic pathway. This process utilizes decarboxylated S-adenosylmethionine (dcSAM) as the donor of the aminopropyl group. The key enzymes in this process are aminopropyltransferases, namely spermidine synthase and spermine synthase. nih.govweizmann.ac.ilmdpi.comnih.govplos.orgresearchgate.netmdpi.com

Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine. A significant byproduct of this reaction is 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA. nih.govweizmann.ac.il

The generation of MTA is a critical juncture in the metabolism of aminopropylated adenosine. MTA is not a substrate for adenosine kinase or adenosine deaminase, the primary enzymes in the salvage and degradation pathways of adenosine. wikipedia.orguniprot.orguniprot.org Instead, it is processed by a specific enzyme, MTA phosphorylase. This enzyme cleaves MTA into adenine and 5-methylthioribose-1-phosphate. The adenine can then be salvaged and converted back into ATP, thus re-entering the nucleotide pool. The 5-methylthioribose-1-phosphate is further metabolized to regenerate methionine, which is crucial for the continuous synthesis of S-adenosylmethionine (SAM), the precursor of dcSAM.

While this compound itself is not a direct intermediate in the canonical polyamine synthesis pathway, its structural similarity to the aminopropyl donor, dcSAM, and the product, MTA, suggests its metabolism would be closely tied to these enzymatic processes. Analogues of this compound, such as N-(3-aminopropyl)-cyclohexylamine (APCHA), have been identified as inhibitors of spermine synthase, indicating that the aminopropyl-adenosine structure is recognized by the active site of these aminopropyltransferases. mdpi.com

The direct enzymatic processing of exogenous this compound by key nucleoside metabolizing enzymes is not extensively documented. However, based on the substrate specificities of adenosine kinase and adenosine deaminase, it is plausible to infer its likely metabolic fate. Adenosine kinase is known to phosphorylate a variety of adenosine analogues. wikipedia.orgnovocib.comnih.gov The presence of the aminopropyl group at the N6 position could potentially hinder its binding to the active site of adenosine kinase, but this would require empirical verification.

Similarly, adenosine deaminase catalyzes the deamination of adenosine to inosine (B1671953). uniprot.org The substrate specificity of adenosine deaminase is relatively strict for the purine ring and the ribose sugar, but modifications at the N6 position can be tolerated to some extent. For instance, N6-methyladenosine is a slow substrate for some adenosine deaminases. nih.gov Whether the larger 3-aminopropyl group would be accommodated by the enzyme's active site remains a subject for further investigation.

Table 1: Key Enzymes in Aminopropylated Adenosine Analogue Metabolism

EnzymeSubstrate(s)Product(s)Role in Metabolism
Spermidine SynthaseDecarboxylated S-adenosylmethionine (dcSAM), PutrescineSpermidine, 5'-deoxy-5'-methylthioadenosine (MTA)Transfers the first aminopropyl group in polyamine synthesis.
Spermine SynthaseDecarboxylated S-adenosylmethionine (dcSAM), SpermidineSpermine, 5'-deoxy-5'-methylthioadenosine (MTA)Transfers the second aminopropyl group in polyamine synthesis.
MTA Phosphorylase5'-deoxy-5'-methylthioadenosine (MTA)Adenine, 5-methylthioribose-1-phosphateSalvages adenine from MTA and initiates the recycling of the methylthioribose moiety.
Adenosine KinaseAdenosine, ATPAMP, ADPKey enzyme in the salvage pathway of adenosine.
Adenosine DeaminaseAdenosineInosine, AmmoniaKey enzyme in the degradation pathway of adenosine.

Molecular Mechanisms and Interactions of N 3 Aminopropyl Adenosine Derivatives

Modulation of Purinergic Adenosine (B11128) Receptors (ARs)

N-(3-Aminopropyl)adenosine and its derivatives are significant modulators of the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The N6-substituent is a critical determinant of both binding affinity and functional activity at these G protein-coupled receptors. The length, flexibility, and terminal functional group of the N6-alkylamine chain dictate the selectivity and potency of these compounds across the AR family.

Binding affinity studies, typically measured by the inhibition constant (Kᵢ) in radioligand displacement assays, reveal the potency of a ligand at a specific receptor subtype. For N6-substituted adenosine derivatives, affinity is highly dependent on the nature of the substituent. Studies on a series of N6-ω-amino-alkyladenosines have demonstrated high affinity, particularly at the A₁ receptor subtype. The terminal amino group on the alkyl chain can form additional interactions within the receptor binding pocket, significantly enhancing affinity compared to simple alkyl substituents, especially with longer chain lengths. For instance, N6-(9-aminononyl)adenosine exhibits a Kᵢ value of 0.32 nM at the A₁ receptor, indicating very high affinity. nih.gov

While comprehensive data for this compound across all four human receptor subtypes is not consolidated in a single study, analysis of related N6-substituted analogues provides a strong indication of their binding profiles. Generally, N6-substitutions tend to favor A₁ and A₃ receptors over A₂ₐ and A₂ₑ subtypes. nih.gov

Binding Affinities (Kᵢ, nM) of Representative N6-Substituted Adenosine Analogues at Adenosine Receptor Subtypes
CompoundA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)Reference
N6-Pentyladenosine0.50-- nih.gov
N6-(9-Aminononyl)adenosine0.32-- nih.gov
N6-(endo-Norbornyl)adenosine--- nih.gov
N6-(R-1-Phenylethyl)adenosine (Human)--32 nih.gov
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine (Human)--0.63 nih.gov

The structure-activity relationship (SAR) for N6-aminopropyl modifications reveals several key principles governing their interaction with adenosine receptors:

Chain Length: The length of the alkyl chain connecting the N6-nitrogen to the terminal amino group is a critical factor. At the A₁ receptor, affinity increases with chain length, reaching an optimum with a nonyl (9-carbon) chain. nih.gov In contrast, for simple N6-n-alkyladenosines, affinity decreases sharply with chains longer than eight carbons. This indicates that the terminal amino group on longer chains engages a specific sub-pocket in the receptor, providing an additional anchoring point that enhances binding. nih.gov

Terminal Functional Group: The presence of a terminal amino group on the N6-alkyl substituent is a key feature. Compared to their N6-n-alkyl counterparts, N6-ω-amino-alkyladenosines are less potent at short chain lengths but become significantly more potent with longer chains. nih.gov This reversal highlights the importance of the terminal amine in forming favorable interactions, likely a salt bridge or hydrogen bond with an acidic residue in the receptor.

Steric Bulk and Substitution: At the A₃ receptor, steric bulk and branching of the N6-substituent significantly impact efficacy. N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists, whereas those with six or more carbons are partial agonists. nih.gov This suggests that the size of the N6-substituent influences the conformational state of the receptor, determining the extent of G-protein activation.

For an adenosine analogue to act as an agonist, the ribose sugar moiety must adopt an anti conformation relative to the purine (B94841) ring, which positions the key functional groups for receptor activation. The N6-substituent can influence the preferred conformation and, consequently, the ligand's activity.

Semi-empirical quantum mechanics calculations have shown that the global energy minimum for N6-substituted adenosine analogues corresponds to a conformation where the C1'-N6-C6-N1 torsion angle is approximately 10 degrees. nih.gov The flexible nature of the aminopropyl chain allows it to explore the topographical features of the N6 binding region without imposing an unfavorable conformation on the core adenosine structure. This flexibility enables the terminal amino group to position itself optimally to interact with distal sites within the receptor's binding pocket, while the adenosine core maintains the necessary interactions for receptor binding and activation.

Enzyme Inhibition Profiles

Beyond their effects on cell-surface receptors, this compound and its structural analogues can target the active sites of intracellular enzymes. Their structures mimic endogenous substrates or transition states, allowing them to act as competitive or mechanism-based inhibitors of enzymes crucial for polyamine synthesis and parasite metabolism.

Spermidine (B129725) synthase and spermine (B22157) synthase are key aminopropyltransferases in the polyamine biosynthetic pathway. These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor to convert putrescine to spermidine, and spermidine to spermine, respectively. The structures of adenosine derivatives are closely related to the S-adenosyl moiety of the dcSAM substrate.

Decarboxylated S-adenosylhomocysteine (dcSAH), an analogue differing from the substrate primarily by the absence of a positive charge on the sulfur atom, is a potent inhibitor of these enzymes. It demonstrates significant inhibition of human spermine synthase (hSpmS) and, to a lesser extent, human spermidine synthase (hSpdS). nih.gov This indicates that the adenosine-ribose-aminopropyl scaffold is a key recognition element for the active sites of these enzymes. Another potent inhibitor, 5'-[(3-Aminopropyl)amino]-5'-deoxyadenosine, has been shown to inhibit spermidine synthase and spermine synthase with IC₅₀ values of 7 µM and 17 µM, respectively. nih.gov These findings underscore the potential for this compound derivatives to act as inhibitors of polyamine synthesis.

Inhibition of Human Aminopropyltransferases by Adenosine Analogues
CompoundTarget EnzymeIC₅₀ (µM)Reference
Decarboxylated S-adenosylhomocysteine (dcSAH)Human Spermidine Synthase (hSpdS)43 nih.gov
Decarboxylated S-adenosylhomocysteine (dcSAH)Human Spermine Synthase (hSpmS)5 nih.gov
5'-[(3-Aminopropyl)amino]-5'-deoxyadenosineSpermidine Synthase7 nih.gov
5'-[(3-Aminopropyl)amino]-5'-deoxyadenosineSpermine Synthase17 nih.gov

The bloodstream form of Trypanosoma brucei, the parasite responsible for African sleeping sickness, relies exclusively on glycolysis for energy production. The enzymes of this pathway are compartmentalized within unique organelles called glycosomes, making them attractive targets for drug design. Adenosine analogues have been designed to be potent and selective inhibitors of key trypanosomal glycolytic enzymes by targeting the NAD⁺/ATP binding sites.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): Structure-based drug design has led to the development of highly potent adenosine analogues that inhibit trypanosomal GAPDH. Adenosine itself is a very weak inhibitor (IC₅₀ ≈ 50 mM). pnas.org However, by adding substituents at the N6-position and the 2'-position of the ribose, inhibitor potency has been improved by over five orders of magnitude. pnas.orgpnas.org These modifications exploit a "selectivity cleft" present in the parasite enzyme but absent in the human homologue, leading to species-selective inhibition. nih.gov For example, N6-(1-naphthalenemethyl)-2′-(3-methoxybenzamido)adenosine inhibits L. mexicana GAPDH with an IC₅₀ of 0.28 µM and shows no inhibition of human GAPDH. pnas.org

Phosphoglycerate Kinase (PGK): Trypanosomal PGK is another critical enzyme in glycolysis. N6-substituted adenosine analogues have been developed as inhibitors, with a modest preference for analogues also bearing a 2-amino group. nih.gov Combining substitutions at both the N6 and N2 positions can lead to a synergistic effect, yielding compounds that are significantly more potent than the parent adenosine. For instance, N(6)-(2''-phenylethyl)-2-[(2''-phenylethyl)amino]adenosine was found to be a 30 µM inhibitor of T. brucei PGK, a 100-fold improvement over adenosine. nih.gov

Inhibition of Trypanosomal Glycosomal Enzymes by Adenosine Analogues
CompoundTarget EnzymeOrganismIC₅₀ (µM)Reference
N6-(1-naphthalenemethyl)-2′-(3-methoxybenzamido)adenosineGAPDHL. mexicana0.28 pnas.org
N6-(1-naphthalenemethyl)-2′-deoxy-2′-(3-methoxybenzamido)adenosineGAPDHT. brucei25 nih.gov
2-amino-N6-[2''(p-hydroxyphenyl)ethyl]adenosinePGKT. brucei130 nih.gov
N(6)-(2''-phenylethyl)-2-[(2''-phenylethyl)amino]adenosinePGKT. brucei30 nih.gov
Tubercidin triphosphatePGKT. brucei7.5 nih.gov

Biological Significance in Model Systems

Cellular Homeostasis and Stress Responses

The maintenance of a stable internal cellular environment, or homeostasis, is critical for cell survival and function. Adenosine (B11128) is a key signaling molecule that contributes to cellular homeostasis, particularly under conditions of stress.

Cytoprotective Mechanisms in Cellular Models

Adenosine is well-documented for its cytoprotective effects in various cellular models, shielding cells from damage induced by toxins, ischemia, and other stressors. This protection is often mediated through the activation of specific adenosine receptors, which can trigger downstream signaling pathways that promote cell survival. For instance, adenosine has been shown to protect neural stem cells from apoptosis induced by hydrogen peroxide. nih.gov It can also reduce cellular injury in models of acute tubular necrosis. nih.gov

However, specific studies investigating the cytoprotective mechanisms of N-(3-Aminopropyl)adenosine are not prominently featured in the current body of scientific literature. While it is plausible that this compound may exhibit similar cytoprotective properties by interacting with adenosine receptors, direct experimental evidence is lacking.

Role in Oxidative Stress Mitigation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is implicated in a wide range of pathologies. nih.gov Adenosine has been shown to mitigate oxidative stress by acting as an antioxidant and by modulating cellular signaling pathways involved in the oxidative stress response. mdpi.com It can protect cells from oxidative damage and modulate the activity of enzymes involved in cellular responses to oxidative stress. mdpi.com

Research specifically detailing the role of this compound in oxidative stress mitigation is scarce. Future investigations are needed to determine if this compound shares the antioxidant and protective properties of adenosine and to elucidate the potential mechanisms involved.

Immunomodulation and Inflammation Regulation

The immune system is a complex network of cells and molecules that protect the body from pathogens and other foreign substances. Adenosine is a potent modulator of immune responses, generally exerting anti-inflammatory effects.

Effects on Inflammatory Cell Function

Adenosine can modulate the function of various inflammatory cells, including neutrophils, macrophages, and lymphocytes. nih.gov For example, it can inhibit the recruitment and activation of neutrophils at sites of inflammation. nih.gov The activation of adenosine receptors, particularly A2A and A3 receptors, has been shown to have anti-inflammatory effects. nih.gov

Specific data on the effects of this compound on the function of inflammatory cells are not well-documented. It is conceivable that this compound could influence inflammatory cell activity, but dedicated studies are required to confirm this and to understand the specific receptor subtypes and signaling pathways involved.

Adaptive Immune Response Modulation

The adaptive immune response is a highly specific defense mechanism mediated by T and B lymphocytes. Adenosine can modulate adaptive immunity by influencing the function of dendritic cells, which are crucial for initiating T cell responses. nih.gov It can also directly affect T cell proliferation and cytokine production. mdpi.com

The role of this compound in the modulation of the adaptive immune response is an area that requires further exploration. There is a lack of studies specifically investigating how this compound might influence the activity of T cells, B cells, and antigen-presenting cells.

Regulation of Growth and Development

Adenosine and its signaling pathways are involved in regulating various aspects of cell growth, proliferation, and differentiation, as well as in embryonic development.

Adenosine has been shown to stimulate the proliferation of epidermal cells and enhance the recruitment of progenitor cells during tissue regeneration. nih.gov Conversely, certain adenosine receptor agonists have been found to inhibit the growth of some cell types. The effects of adenosine on cell growth are often dependent on the specific cell type, the expression of adenosine receptor subtypes, and the cellular context. nih.gov

The specific role of this compound in the regulation of growth and development is not well-established in the scientific literature. Research is needed to determine whether this compound promotes or inhibits cell growth and to understand its potential impact on developmental processes.

Impact on Plant Growth and Root Architecture (Context of Cytokinins)

While cytokinins, a class of N6-substituted adenine (B156593) derivatives, are well-established as crucial regulators of plant growth and development, direct research findings specifically detailing the impact of this compound on plant growth and root architecture were not available in the conducted searches. Cytokinins, in general, play a vital role in promoting cell division (cytokinesis), influencing shoot and root morphogenesis, and delaying senescence. nih.govnih.gov They act in concert with other phytohormones, like auxin, to control the formation and development of plant organs. nih.gov The balance between auxin and cytokinin concentrations is a key determinant of whether undifferentiated cells will develop into roots or shoots. biorxiv.org

Parasite Biology and Pathogenesis

This compound and related adenosine analogues have garnered significant attention in the field of parasitology due to their potential to disrupt essential metabolic pathways in protozoan parasites. These parasites are often incapable of synthesizing purines de novo and rely on salvaging them from their hosts, making their nucleoside metabolism an attractive target for therapeutic intervention. nih.gov

Inhibition of Essential Parasitic Enzymes (e.g., Trypanosoma brucei)

Research into the development of drugs against African trypanosomiasis, caused by Trypanosoma brucei, has explored adenosine analogues as potential inhibitors of essential enzymes. One study focused on the structure-based design of N6-substituted adenosine analogues to inhibit glycosomal phosphoglycerate kinase (PGK), a crucial enzyme in the parasite's glycolytic pathway. While specific inhibitory data for this compound was not provided, the study demonstrated that N6-substituted adenosine analogues showed a modest preference for inhibiting T. brucei PGK. nih.gov This suggests that modifications at the N6 position of adenosine, such as the aminopropyl group, could be a viable strategy for designing selective inhibitors against this parasitic enzyme.

The table below summarizes the inhibitory activity of representative N6-substituted adenosine analogues against T. brucei phosphoglycerate kinase (PGK), as reported in the literature.

Compound NameTarget EnzymeOrganismIC50 (µM)Fold Improvement over Adenosine
2-amino-N6-[2''-(p-hydroxyphenyl)ethyl]adenosinePGKTrypanosoma brucei13023-fold
2-[[2''-(p-hydroxyphenyl)ethyl]amino]adenosinePGKTrypanosoma brucei500Weak inhibitor
N6-(2''-phenylethyl)-2-[(2''-phenylethyl)amino]adenosinePGKTrypanosoma brucei30100-fold

Data sourced from research on adenosine analogues as inhibitors of Trypanosoma brucei phosphoglycerate kinase. nih.gov

Targeting Nucleoside Metabolism in Protozoa

The reliance of protozoan parasites on purine (B94841) salvage pathways is a key vulnerability that can be exploited by adenosine analogues. nih.gov Adenosine kinase (AK) in T. brucei plays a critical role in the activation of adenosine antimetabolites, as phosphorylation is often a prerequisite for their cytotoxic activity. nih.gov Therefore, compounds like this compound could potentially be taken up by the parasite and phosphorylated by its AK, leading to the formation of a toxic nucleotide analogue that can disrupt DNA, RNA, or ATP synthesis.

The effectiveness of such a strategy depends on the compound being a substrate for the parasite's nucleoside transporters and adenosine kinase, while ideally being a poor substrate for the host's enzymes to ensure selective toxicity. The co-expression of T. brucei adenosine kinase and an adenosine transporter in yeast has been developed as a tool to screen for nucleoside analogues that are effectively taken up and activated by the parasite's salvage enzymes. nih.gov This approach could be instrumental in evaluating the potential of this compound as an anti-parasitic agent.

Advanced Methodologies for Characterizing N 3 Aminopropyl Adenosine Compounds

Structural Biology Approaches

Structural biology techniques offer atomic-level insights into the three-dimensional architecture of N-(3-Aminopropyl)adenosine and its interactions with biological targets, typically G protein-coupled receptors (GPCRs) like the adenosine (B11128) receptors.

X-ray Crystallography of Compound-Protein Complexes

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of a compound bound to its protein target. researchgate.netmemtein.com The process involves crystallizing the protein in complex with the ligand and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. researchgate.net

For adenosine derivatives, this method has been instrumental in understanding how they bind to adenosine receptors. nih.govresearchgate.net Although obtaining well-ordered crystals of membrane proteins like GPCRs can be challenging, specialized techniques such as using thermostabilized receptor constructs or crystallization in lipidic cubic phase have enabled success. nih.govelifesciences.org

The resulting crystal structures reveal the precise binding orientation (pose) of the ligand and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. nih.govnih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve affinity and selectivity. For example, the crystal structure of the A2A adenosine receptor with the antagonist Etrumadenant revealed an unprecedented hydrogen bond with the residue T88, an interaction that could not have been predicted without the high-resolution structural data. nih.gov

Table 1: Representative X-ray Crystallography Data for an Adenosine Receptor-Ligand Complex This table presents example data for a related adenosine receptor complex to illustrate the typical parameters obtained from a crystallographic study.

Parameter Value
PDB ID 7V3D
Target Protein Human Adenosine A2A Receptor (A2AAR)
Ligand Etrumadenant
Resolution (Å) 2.1
Space Group P 21 21 21
Key Interacting Residues T88, F168, E169, N253

| Reference | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure and dynamics of molecules in solution, providing a more physiological context than the static snapshot from crystallography. auremn.org.br For a flexible molecule like this compound, NMR can characterize its preferred shape (conformation) and how that conformation might change upon binding to a target. nih.govnih.gov

By analyzing various NMR parameters, such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), researchers can deduce the torsion angles and spatial proximities between atoms within the molecule. auremn.org.brnih.gov This allows for the determination of the relative orientation of the adenine (B156593) base and the ribose sugar (the syn vs. anti conformation) and the flexibility of the aminopropyl side chain. nih.gov Comparing the NMR spectra of the compound in its free and protein-bound states can reveal which parts of the molecule are involved in the binding interaction. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Adenosine Derivatives This table shows typical chemical shift ranges for protons in the core adenosine structure, which are key identifiers in conformational analysis.

Proton Typical Chemical Shift (ppm)
H8 (Adenine) 8.1 - 8.4
H2 (Adenine) 7.9 - 8.2
H1' (Ribose) 5.8 - 6.0
H2' (Ribose) 4.5 - 4.7
H3' (Ribose) 4.2 - 4.4

| Reference | pnas.org |

Computational Chemistry and Molecular Modeling

Computational techniques complement experimental methods by providing predictive models of ligand-protein interactions and structure-activity relationships, thereby accelerating the drug design process. nih.gov

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure. docking.org Using scoring functions, docking algorithms systematically sample different orientations and conformations of this compound within the binding site of a target receptor, such as the A3 adenosine receptor. nih.gov This process identifies the most likely binding pose and estimates the strength of the interaction.

Docking studies on adenosine receptor ligands have successfully identified key interactions responsible for binding affinity and selectivity. nih.govrsc.org For instance, simulations often highlight crucial hydrogen bonds with specific asparagine residues and π-π stacking interactions with phenylalanine residues within the adenosine receptor binding pocket. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to simulate the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the conformational changes that may occur upon binding. mdpi.com

Table 3: Example Output from a Molecular Docking Study of an Adenosine Analog

Parameter Finding
Target Protein A3 Adenosine Receptor (Homology Model)
Docking Software AUTODOCK
Predicted Binding Energy (kcal/mol) -8.5
Key H-Bond Interactions Asn250
Key Hydrophobic/π-π Interactions Phe168

| Reference | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For adenosine derivatives, 3D-QSAR models are particularly useful. nih.govbenthamscience.com

In a QSAR study, molecular descriptors (quantifiable properties related to steric, electronic, and hydrophobic features) are calculated for a set of related compounds, including this compound and its analogs. These descriptors are then correlated with experimentally measured biological activities (e.g., binding affinity Ki values) using statistical methods. The resulting QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, guiding medicinal chemistry efforts to design molecules with enhanced potency and selectivity. nih.gov

Biochemical Assays for Functional Characterization

Biochemical assays are essential for measuring the functional effects of this compound, such as its binding affinity and its ability to activate or block its target receptor.

Binding assays directly measure the interaction between the compound and its target protein. Radioligand binding assays are a common method, where the compound of interest competes with a radioactively labeled ligand of known high affinity for the receptor. nih.gov By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibition constant (Ki) can be determined, which reflects the binding affinity of the compound. acs.org Fluorescence-based binding assays offer a non-radioactive alternative. researchgate.net

Functional assays measure the biological response resulting from the ligand-receptor interaction. Since adenosine receptors are GPCRs, their activation or inhibition affects intracellular second messenger signaling pathways. nih.gov For agonists that activate Gs-coupled receptors (like A2A), assays often measure the production of cyclic AMP (cAMP). rsc.orgnih.gov For agonists that activate Gi-coupled receptors (like A1 and A3), assays can measure the inhibition of cAMP production or the mobilization of intracellular calcium. mdpi.com The results of these assays determine whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor) and quantify its potency (EC50 or IC50) and efficacy. nih.govacs.org

Table 4: Common Biochemical Assays for Characterizing Adenosine Receptor Ligands

Assay Type Principle Parameter Measured
Radioligand Binding Competitive displacement of a radiolabeled ligand from the receptor. Binding Affinity (Ki)
cAMP Assay Measurement of intracellular cyclic AMP levels following receptor stimulation. Potency (EC50), Efficacy (Emax)
Calcium Mobilization Assay Detection of changes in intracellular calcium concentration using fluorescent dyes. Potency (EC50), Efficacy (Emax)
HPLC-Based Enzyme Assay Measures substrate conversion by an enzyme (e.g., adenosine kinase) over time. Enzyme Kinetics (Km, Vmax)

| References | acs.orgnih.govnih.gov |

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of compounds like this compound and its derivatives for specific receptors. These assays are crucial in pharmacology for characterizing the interaction between a ligand (the compound being tested) and its receptor. The principle of these assays involves a competitive binding process where the unlabeled test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to a finite number of receptors in a tissue preparation, typically cell membranes expressing the target receptor. nih.govnih.gov

The affinity of the test compound is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. These experiments are essential for understanding how modifications to the adenosine structure, such as the addition of an aminopropyl group, affect its ability to bind to the various adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov

In a typical assay, membranes from cells engineered to express a specific human adenosine receptor (hAR) subtype are incubated with a constant concentration of a specific radioligand and varying concentrations of the competitor compound. nih.gov For instance, [¹²⁵I]I-AB-MECA has been used as the radioligand for A₃ receptors. nih.govnih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured. The data are then analyzed to calculate the Kᵢ value. Studies have shown that even small structural changes can significantly alter binding affinity at the different human adenosine receptor subtypes. nih.gov

CompoundReceptor SubtypeRadioligand UsedBinding Affinity (Kᵢ) in nM
Truncated 3'-aminoadenosine derivative (4a)Human A₃[¹²⁵I]I-AB-MECA3100 ± 600
Truncated 3'-aminoadenosine derivative (4b)Human A₃[¹²⁵I]I-AB-MECA2200 ± 400
Truncated 3'-aminoadenosine derivative (4c)Human A₃[¹²⁵I]I-AB-MECA>10000
Truncated 3'-aminoadenosine derivative (4d)Human A₃[¹²⁵I]I-AB-MECA>10000
[¹²⁵I]AB-MECARat Brain A₃Self-displacement2.28

This table presents research findings on the binding affinities of various synthesized adenosine derivatives for the human A₃ adenosine receptor, as determined by radioligand binding assays. Data sourced from multiple studies. nih.govnih.gov

Enzyme Activity Assays

Enzyme activity assays are vital for determining the effect of compounds such as this compound on specific enzymes. A key enzyme in purine (B94841) metabolism is Adenosine Deaminase (ADA), which catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. abcam.comnovusbio.com Assessing a compound's ability to inhibit or modulate ADA activity is important for understanding its potential biological effects.

A common method for measuring ADA activity involves monitoring the conversion of adenosine to inosine. nih.govdiazyme.com The rate of this reaction can be quantified through various detection methods. One approach is a coupled enzymatic assay where the product, inosine, is further converted by purine nucleoside phosphorylase (PNP) to hypoxanthine. diazyme.com Hypoxanthine is then oxidized by xanthine (B1682287) oxidase (XOD) to uric acid and hydrogen peroxide (H₂O₂). The resulting hydrogen peroxide can be measured using a colorimetric or fluorometric probe, providing a quantitative measure of the original ADA activity. diazyme.com

These assays can be adapted for high-throughput screening to test large libraries of compounds for their inhibitory effects on ADA. nih.gov The potency of an inhibitor is typically reported as its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research into 3-substituted adenine derivatives has identified compounds with significant inhibitory activity against various enzymes. nih.gov

CompoundEnzymeActivity/InhibitionAssay Principle
AdenosineAdenosine Deaminase (ADA)SubstrateEnzymatic deamination to inosine, followed by coupled reactions leading to a colorimetric signal. diazyme.com
3-n-PentyladenineDopamine-β-hydroxylaseInhibitorMeasurement of reduced enzyme activity in the presence of the compound. nih.gov
(+)-EHNAAdenosine Deaminase (ADA)Potent InhibitorQuantification of the reduction in inosine formation from adenosine. researchgate.net
2'-Deoxycoformycin (Pentostatin)Adenosine Deaminase (ADA)Potent InhibitorMeasurement of the reduction in the rate of adenosine deamination. researchgate.net

This table summarizes the interaction of various adenine derivatives with specific enzymes, as determined by enzyme activity assays. diazyme.comnih.govresearchgate.net

Bioanalytical Techniques for Detection and Quantification

The detection and quantification of this compound and related endogenous nucleosides in biological samples present significant challenges due to their low concentrations and short half-lives. mdpi.com Accurate measurement requires highly sensitive, specific, and reliable bioanalytical methods. These techniques are essential for studying the pharmacokinetics and metabolism of adenosine-based compounds in various biological matrices like plasma, cells, and tissues. frontiersin.orgresearchgate.net

Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of adenosine and its derivatives in complex biological samples. nih.govmdpi.com This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first processed to extract the analytes. The extract is then injected into an LC system, where compounds are separated based on their physicochemical properties. Hydrophilic interaction liquid chromatography (HILIC) is often employed for polar molecules like adenosine, as it provides good retention and separation from matrix components. mdpi.comfrontiersin.org Following separation, the analyte enters the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass analyzer selects the specific precursor ion (the protonated molecule, [M+H]⁺). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), ensures high specificity and minimizes interferences. nih.govnih.gov The method's linearity, accuracy, and precision are rigorously validated to ensure reliable quantification. nih.govnih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Chromatography Mode
Adenosine268.2136.1Not SpecifiedReversed-Phase
Adenosine26813615HILIC
Adenosine Monophosphate (AMP)348.0136.025HILIC
Adenosine Diphosphate (ADP)428.0136.030HILIC
Adenosine Triphosphate (ATP)507.9136.030HILIC

This table provides exemplary parameters used in LC-MS/MS methods for the highly specific detection and quantification of adenosine and related nucleotides. mdpi.comfrontiersin.orgnih.gov

Materials Science Applications in Biosensing and Bioconjugation

The unique chemical structure of this compound, featuring a primary amine on a flexible linker, makes it a valuable molecule in materials science. This functional group provides a reactive handle for covalent attachment to various surfaces and materials, enabling the development of advanced tools for biosensing and bioconjugation applications.

Functionalization of Nanoparticles and Microgels for Adenosine Conjugation

The surface functionalization of nanomaterials, such as metallic or silica (B1680970) nanoparticles, is a key strategy for creating sophisticated biomedical tools. nih.govnih.gov The primary amino group of this compound is well-suited for conjugation to nanoparticle surfaces. The process often begins with modifying the nanoparticle surface to introduce reactive groups. For example, silica nanoparticles can be treated with organosilanes like 3-aminopropyl-triethoxysilane (APTES) to create a surface rich in amino groups. researchgate.netarxiv.org

These surface amino groups can then be coupled to a target molecule. Alternatively, if attaching an amino-containing ligand like this compound, the nanoparticle surface can be functionalized with carboxyl groups. Subsequently, standard coupling chemistries, such as those using EDC/NHS, can be employed to form a stable amide bond between the nanoparticle and the adenosine derivative. whiterose.ac.uk This approach allows for the precise immobilization of adenosine moieties on the nanoparticle surface, creating tools that can be used for targeted drug delivery, cellular imaging, or as recognition elements in biosensors. nih.gov

NanomaterialSurface Modification AgentResulting Surface GroupPurpose of Functionalization
Silica Nanoparticles (SiO₂)3-Aminopropyl-triethoxysilane (APTES)Amino (-NH₂)Provides sites for covalent attachment of biomolecules or linkers. arxiv.org
Magnetic Nanoparticles (Fe₃O₄)Silica coating followed by APSAmino (-NH₂)Increases surface area and number of functional groups for subsequent conjugation. researchgate.net
Polystyrene NanoparticlesSurface modificationAmino (-NH₂)Enhances interaction with biological systems. nih.gov
Glass Beads3-aminopropyltrimethyloxy-silane (APTMS)Amino (-NH₂)Prepares surface for immobilization of template molecules for biosensor development. whiterose.ac.uk

This table outlines common strategies for modifying the surfaces of different nanomaterials to facilitate the conjugation of ligands, including those with aminopropyl groups. nih.govresearchgate.netarxiv.orgwhiterose.ac.uk

Design of Affinity Chromatography Media

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction between a target protein and an immobilized ligand. huji.ac.ilfishersci.pt this compound is an ideal candidate for creating such affinity media to purify adenosine-binding proteins, such as kinases and dehydrogenases. nih.gov

The design of the affinity matrix involves covalently attaching the adenosine derivative to an inert, porous support, commonly agarose (B213101) beads. nih.gov The aminopropyl group serves two critical functions: it acts as the point of attachment to the matrix and as a "spacer arm." This spacer arm extends the adenosine ligand away from the matrix backbone, reducing steric hindrance and making it more accessible for binding to the target protein. nih.gov The immobilization is typically achieved by first activating the agarose matrix with a chemical like cyanogen (B1215507) bromide (CNBr), which then reacts with the primary amine of this compound to form a stable covalent bond. nih.gov Once the ligand is immobilized, a crude protein mixture can be passed through the column. The adenosine-binding proteins will bind specifically to the ligand, while other proteins wash through. The bound proteins can then be eluted by changing the buffer conditions or by adding a competing molecule. fishersci.pt

Immobilized LigandSpacer ArmMatrixPotential Target Proteins
8-(6-Aminohexyl)amino-AMPHexylaminoCNBr-activated AgaroseDehydrogenases, Kinases
N⁶-(6-Aminohexyl)-AMPHexylCNBr-activated AgaroseDehydrogenases, Kinases, Myosin
P¹-(6-Aminohex-1-yl) P²-(5'-adenosyl) pyrophosphate6-Aminohex-1-yl phosphate (B84403)CNBr-activated AgaroseKinases
GlutathioneNot ApplicableAgaroseGlutathione S-transferase (GST) fusion proteins

This table provides examples of different ligands immobilized on chromatography media for the affinity purification of specific classes of proteins. huji.ac.ilnih.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Functions

The exploration of N-(3-Aminopropyl)adenosine's biological functions is an evolving field. While its interaction with adenosine (B11128) receptors is a primary focus, future research will likely uncover novel physiological and pathophysiological roles. Building on the known cardioprotective effects of adenosine receptor agonists, studies could investigate whether this compound can offer similar or enhanced protection in models of myocardial ischemia. nih.govnih.gov The activation of A3 adenosine receptors has been linked to both protective and damage-inducing cellular effects, suggesting a complex signaling role that warrants further investigation for this compound. nih.gov

Future research could focus on:

Neuroprotection: Investigating its potential to mitigate neurodegenerative processes, drawing parallels from the known roles of adenosine in the central nervous system.

Immunomodulation: Exploring its influence on immune cell function, particularly in the context of inflammation and autoimmune disorders. The modulation of cytokines, such as tumor necrosis factor-alpha (TNF-α), by related A3 agonists suggests this is a promising area. nih.gov

Metabolic Regulation: Examining its impact on metabolic pathways and its potential utility in conditions like diabetes or metabolic syndrome.

Engineering of Specific Enzymes for Aminopropyl Adenosine Metabolism

Key avenues for exploration include:

Modification of Existing Enzymes: Engineering variants of ADK or ADA with altered substrate specificity to preferentially bind and metabolize this compound. This could allow for precise control over its intracellular and extracellular concentrations.

Development of Novel Biocatalysts: Creating entirely new enzymes or utilizing immobilized enzyme systems to control the synthesis or degradation of this compound for therapeutic or industrial applications. google.com

Therapeutic Enzyme Strategies: Designing enzyme-based therapies that can modulate the local concentration of this compound in diseased tissues, potentially creating a metabolic sink to alter the tissue microenvironment in conditions like cancer. nih.gov

Development of Highly Selective Probes for Cellular Research

To dissect the specific cellular functions of this compound, the development of highly selective molecular probes is essential. Current research on related adenosine receptor ligands provides a strong blueprint for this endeavor. For instance, the creation of "clickable" and covalent affinity-based probes has enabled precise targeting and visualization of the human A3 adenosine receptor. nih.govacs.orgnih.gov

Future probe development could include:

Fluorescent Probes: Designing and synthesizing fluorescently tagged versions of this compound to enable real-time imaging of its uptake, distribution, and binding sites within living cells using techniques like confocal microscopy.

Affinity-Based Probes: Developing probes for proteomics applications to identify the specific proteins and receptors that this compound interacts with, helping to uncover novel targets and signaling pathways. researchgate.net

Aptamer-Based Sensors: Engineering DNA or RNA aptamers that bind to this compound with high specificity, which could be used to create sensitive biosensors for detecting the compound in biological samples. rsc.org

Table 1: Potential Probe Technologies for this compound Research

Probe TypeTechnologyApplicationPotential Benefit
Fluorescent Probes Conjugation with fluorophores (e.g., BODIPY)Live-cell imaging, flow cytometryVisualizing subcellular localization and dynamics
Affinity-Based Probes "Clickable" chemical handles, covalent warheadsProteomics, target identificationPull-down and identification of binding partners
Aptamer Sensors SELEX-derived nucleic acid sequencesBiosensing, diagnosticsHighly specific and sensitive detection in complex media

Interdisciplinary Research with Nanotechnology and Bioengineering

The integration of nanotechnology and bioengineering offers transformative potential for the application of this compound. Nanoparticle-based drug delivery systems have already shown promise for improving the neuroprotective effects of adenosine by overcoming biological barriers and enhancing pharmacokinetic profiles. nih.govresearchgate.net Similar strategies could be applied to this compound.

Promising interdisciplinary approaches include:

Targeted Nanocarriers: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) functionalized with targeting ligands to ensure its delivery to specific tissues or cell types, such as tumors or inflamed joints.

Smart Biomaterials: Developing hydrogels or scaffolds that allow for the controlled, sustained release of this compound to promote tissue regeneration or modulate local immune responses.

Nano-Biosensors: Creating highly sensitive biosensors by combining nanomaterials like graphene with biological recognition elements to detect this compound for diagnostic or monitoring purposes. nih.gov

Comparative Studies Across Diverse Biological Species

Significant species-dependent variations exist in the pharmacology and function of adenosine receptors. nih.gov For example, the amino acid identity between human and mouse A3 adenosine receptors is only 73%, leading to dramatic differences in ligand potency and signaling. nih.govnih.gov Therefore, it is crucial to conduct comparative studies to understand how the biological effects of this compound translate across different species.

Future comparative research should aim to:

Characterize Receptor Binding Affinities: Systematically determine the binding affinity (Ki) and potency (EC50/IC50) of this compound at adenosine receptor orthologs from various species commonly used in preclinical research (e.g., mouse, rat, rabbit, canine) and compare them to human receptors.

Evaluate Functional Responses: Assess downstream functional effects, such as adenylyl cyclase inhibition or mast cell degranulation, in cells from different species to identify potential discrepancies in signaling outcomes. nih.gov

Inform Preclinical Model Selection: Use the data from these comparative studies to select the most appropriate animal models for investigating the therapeutic potential of this compound, ensuring higher predictive validity for human clinical trials.

Table 2: Known Species Differences in A3 Adenosine Receptor Homology

Species ComparisonAmino Acid IdentityImplication for Research
Human vs. Mouse73%High potential for different drug potency and efficacy
Human vs. Canine88%More closely related, potentially better predictive model
Human vs. Sheep86%High homology, useful for specific tissue studies
Rat vs. Mouse89%Closely related, but differences still exist

Data sourced from nih.gov

Advanced Mechanistic Elucidation via Omics Technologies

The application of "omics" technologies can provide a comprehensive, unbiased view of the molecular mechanisms underlying the effects of this compound. nih.gov These high-throughput methods allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, offering a systems-level understanding of the compound's biological impact. nih.gov

Future research should leverage:

Transcriptomics (RNA-Seq): To identify global changes in gene expression in cells or tissues treated with this compound, revealing the genetic pathways it modulates.

Proteomics (Mass Spectrometry): To characterize changes in the proteome and post-translational modifications, identifying protein networks affected by the compound's activity.

Metabolomics: To analyze shifts in cellular metabolism, providing insights into how this compound influences energy production, nucleotide pools, and other metabolic functions.

Interactomics (e.g., ChIP-seq): To map the genome-wide interactions of proteins whose expression or activity is altered by this compound, uncovering downstream regulatory networks. nih.gov

By pursuing these diverse and interdisciplinary research avenues, the scientific community can systematically uncover the biological functions, mechanisms of action, and therapeutic potential of this compound.

Q & A

Basic: What synthetic strategies are optimal for introducing the 3-aminopropyl group into adenosine derivatives?

The synthesis of N-(3-Aminopropyl)adenosine typically involves reductive amination or nucleophilic substitution under controlled conditions. For example, the 3-aminopropyl group can be introduced via a coupling reaction between adenosine and 3-aminopropylamine, using a carbodiimide crosslinker (e.g., EDC) to activate carboxylic acid intermediates . Microwave-assisted synthesis (as demonstrated for similar N-(3-aminopropyl) polymers in and ) may enhance reaction efficiency by reducing side products. Key considerations include:

  • Protecting group strategy : Adenosine’s hydroxyl and amine groups often require protection (e.g., using tert-butyldimethylsilyl or benzyl groups) to prevent undesired side reactions.
  • pH control : Reactions are typically conducted in mildly acidic buffers (pH 4.5–6.0) to stabilize reactive intermediates.
  • Purification : HPLC or column chromatography is essential for isolating the target compound from unreacted starting materials.

Basic: How should researchers characterize the structural integrity of this compound?

A multi-modal analytical approach is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminopropyl chain (δ 1.6–2.8 ppm for CH₂ groups) and adenosine’s ribose moiety (δ 4.0–5.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~ 383.16 g/mol).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) indicate successful conjugation.

Advanced: How does the 3-aminopropyl modification influence adenosine’s interaction with adenosine receptors (e.g., A₁, A₂A)?

The 3-aminopropyl group may alter adenosine’s binding affinity and selectivity by introducing steric bulk or forming hydrogen bonds with receptor residues. For instance:

  • Molecular docking simulations : Compare binding poses of adenosine and this compound to identify key interactions (e.g., with Tyr271 in A₂A receptors).
  • Competitive binding assays : Use radiolabeled agonists (e.g., [³H]CGS21680) to measure IC₅₀ values in cell membranes .
  • Functional assays : cAMP accumulation assays in HEK293 cells transfected with receptor subtypes quantify efficacy (partial vs. full agonism).

Data Contradiction Note : Some studies report enhanced A₂A affinity due to aminopropyl-mediated hydrophobic interactions, while others observe reduced efficacy due to steric hindrance . Resolve discrepancies by cross-validating with orthogonal assays (e.g., BRET for receptor activation).

Advanced: What methodologies are suitable for studying this compound’s stability in physiological buffers?

Design a stability study with the following parameters:

  • Conditions : pH 7.4 PBS, 37°C, 0–48 hours.
  • Analytical Tools :
    • LC-MS/MS : Quantify degradation products (e.g., adenosine or propylamine byproducts).
    • Circular Dichroism (CD) : Monitor conformational changes in the ribose ring.
  • Key Findings : The aminopropyl group may reduce enzymatic degradation by adenosine deaminase (ADA) compared to unmodified adenosine .

Advanced: How can this compound be integrated into polymer-based drug delivery systems?

Leverage the aminopropyl group’s amine functionality for covalent conjugation:

  • Polymer synthesis : Co-polymerize with monomers like vinylbenzyl chloride (VBC) via microwave-assisted modification (e.g., 70°C, 30 minutes) .
  • Drug loading : Use pH-sensitive linkers (e.g., hydrazone bonds) for controlled release in acidic tumor microenvironments.
  • Characterization :
    • Sorption capacity : Measure drug loading efficiency via UV-Vis (λmax for adenosine derivatives: ~260 nm).
    • Kinetic modeling : Fit release data to the Korsmeyer-Peppas model to determine diffusion mechanisms.

Advanced: What computational tools can predict this compound’s reactivity in biochemical pathways?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the aminopropyl chain.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., kinases) to predict phosphorylation sites.
  • QTAIM/EDA Analysis : Quantify bond critical points and interaction energies, as demonstrated for similar N-(3-aminopropyl) compounds in corrosion inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.